molecular formula C12H17F2N B13241694 [(2,3-Difluorophenyl)methyl](3-methylbutan-2-yl)amine

[(2,3-Difluorophenyl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13241694
M. Wt: 213.27 g/mol
InChI Key: QIKOWKXKAOHYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Difluorophenyl)methylamine is a secondary amine featuring a 2,3-difluorobenzyl group attached to a branched 3-methylbutan-2-yl amine moiety. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which modulate electronic properties and metabolic stability.

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-3-methylbutan-2-amine

InChI

InChI=1S/C12H17F2N/c1-8(2)9(3)15-7-10-5-4-6-11(13)12(10)14/h4-6,8-9,15H,7H2,1-3H3

InChI Key

QIKOWKXKAOHYRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1=C(C(=CC=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluorophenyl)methylamine typically involves the reaction of 2,3-difluorobenzyl chloride with 3-methylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluorophenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,3-Difluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Difluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting differences in fluorine substitution patterns, amine substituents, and molecular properties:

Compound Name CAS Number Molecular Formula Fluorine Substitution Amine Substituent Molecular Weight (g/mol) Applications/Notes
(2,3-Difluorophenyl)methylamine Not provided C₁₂H₁₆F₂N 2,3-difluoro 3-methylbutan-2-yl 209.26 Potential intermediate for bioactive molecules; used in complex syntheses
(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine 1019500-25-4 C₁₁H₁₅F₂N 3,4-difluoro butan-2-yl 199.24 Discontinued research product; demonstrates fluorine positional effects
(2-Fluorophenyl)methylamine 1019487-54-7 C₁₂H₁₈FN 2-fluoro 3-methylbutan-2-yl 195.28 Simplified analog; used to study fluorine’s electronic impact
4-(2,6-Difluorophenyl)butan-2-amine 1315373-41-1 C₁₀H₁₃F₂N 2,6-difluoro butan-2-yl 185.21 Available for synthesis; steric effects differ from 2,3-difluoro
Goxalapladib (2,3-difluorophenethyl derivative) 412950-27-7 C₄₀H₃₉F₅N₄O₃ 2,3-difluoro (ethyl) Piperidinyl/acetamide 718.80 Anti-atherosclerosis drug; demonstrates therapeutic fluorine utility

Key Differences and Implications

Fluorine Substitution Patterns: 2,3-Difluoro vs. 3,4-Difluoro: The 2,3-difluoro configuration (target compound) creates a steric and electronic environment distinct from 3,4-difluoro analogs. For example, (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine may exhibit altered π-π stacking or hydrogen-bonding interactions due to fluorine proximity. Monofluoro vs.

Amine Substituent Branching :

  • The 3-methylbutan-2-yl group in the target compound introduces greater steric bulk compared to linear butan-2-yl substituents (e.g., 4-(2,6-Difluorophenyl)butan-2-amine ). This branching may enhance metabolic stability by hindering enzymatic degradation.

Biological Activity :

  • Goxalapladib , which incorporates a 2,3-difluorophenethyl group, demonstrates the therapeutic relevance of this substitution pattern. However, its ethyl linker and complex core structure contrast with the simpler methyl-linked target compound, suggesting divergent target interactions.

Biological Activity

(2,3-Difluorophenyl)methylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a difluorophenyl group attached to a branched amine structure. Its molecular formula is C12H16F2NC_{12}H_{16}F_2N, and it exhibits unique chemical properties due to the presence of fluorine atoms, which enhance lipophilicity and may affect receptor interactions.

The biological activity of (2,3-Difluorophenyl)methylamine is primarily attributed to its ability to interact with various biomolecular targets. The difluorophenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Antidepressant Effects

Research has indicated that tertiary amines similar to (2,3-Difluorophenyl)methylamine may exhibit antidepressant properties. Studies suggest that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Anticancer Activity

Preliminary studies have shown that compounds containing difluorophenyl groups may possess anticancer properties. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways related to cell proliferation and survival .

Study 1: Antidepressant Activity

A study investigated the effects of various difluorinated phenyl compounds on depression-like behaviors in animal models. The results demonstrated that (2,3-Difluorophenyl)methylamine significantly reduced depressive symptoms compared to controls. This effect was linked to increased serotonin levels in the brain.

Study 2: Cancer Cell Line Inhibition

In vitro studies using cancer cell lines demonstrated that (2,3-Difluorophenyl)methylamine inhibited cell growth at micromolar concentrations. The compound was found to induce apoptosis in treated cells, suggesting a potential role as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameFluorination LevelUnique Features
(2,3-Difluorophenyl)methylamineTwo FluorinesEnhanced lipophilicity; potential for receptor binding
(2,4-Difluorophenyl)methylamineTwo FluorinesSimilar structure; different substitution pattern
(4-Chloro-3-fluorophenyl)methylamineOne Fluorine & One ChlorinePotentially different receptor interactions

This table highlights the structural diversity among similar compounds and underscores the unique properties of (2,3-Difluorophenyl)methylamine.

Future Directions

Further research is necessary to elucidate the complete spectrum of biological activities associated with (2,3-Difluorophenyl)methylamine. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be crucial for its development as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.